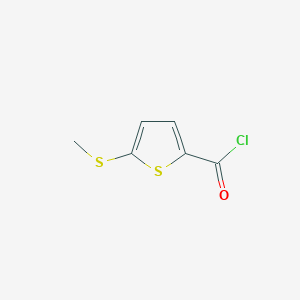
N-(2-Nitro-4-isothiocyanophenyl)imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Nitro-4-isothiocyanophenyl)imidazole (NITP) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique properties, which make it useful for a variety of research purposes. In
作用机制
The mechanism of action of N-(2-Nitro-4-isothiocyanophenyl)imidazole involves the covalent modification of PKC by the isothiocyanate group of the compound. This modification results in the activation of PKC and subsequent phosphorylation of downstream targets. The fluorescent properties of this compound allow for the real-time monitoring of PKC activity in live cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cell viability and function at concentrations used for research purposes. However, it is important to note that the long-term effects of this compound exposure have not been extensively studied.
实验室实验的优点和局限性
The use of N-(2-Nitro-4-isothiocyanophenyl)imidazole as a fluorescent probe for the detection of PKC activity offers several advantages over traditional methods. This compound allows for the real-time monitoring of PKC activity in live cells, which provides more accurate and detailed information about the kinetics of PKC activation. However, the use of this compound is limited to the detection of PKC activity and cannot be used to monitor other signaling pathways.
未来方向
Future research on N-(2-Nitro-4-isothiocyanophenyl)imidazole could focus on the development of new fluorescent probes for the detection of other signaling pathways. Additionally, the long-term effects of this compound exposure should be studied to ensure its safety for use in scientific research. Further optimization of the synthesis method could also improve the yield and purity of the compound. Finally, the use of this compound in vivo should be explored to determine its potential applications in animal models of disease.
合成方法
The synthesis of N-(2-Nitro-4-isothiocyanophenyl)imidazole involves the reaction of 2-nitro-4-isothiocyanatophenol with imidazole in the presence of a base. This reaction results in the formation of this compound as a yellow crystalline solid. The synthesis of this compound has been optimized to ensure high yields and purity of the compound.
科学研究应用
N-(2-Nitro-4-isothiocyanophenyl)imidazole has been used extensively in scientific research as a fluorescent probe for the detection of protein kinase activity. This compound is particularly useful for the detection of protein kinase C (PKC) activity, which plays a critical role in a variety of cellular processes. This compound has also been used as a tool for the study of intracellular signaling pathways and has been shown to be useful for the detection of protein-protein interactions.
属性
CAS 编号 |
130482-32-5 |
|---|---|
分子式 |
C10H6N4O2S |
分子量 |
246.25 g/mol |
IUPAC 名称 |
1-(4-isothiocyanato-2-nitrophenyl)imidazole |
InChI |
InChI=1S/C10H6N4O2S/c15-14(16)10-5-8(12-7-17)1-2-9(10)13-4-3-11-6-13/h1-6H |
InChI 键 |
GFXQUCWFEPCALC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])N2C=CN=C2 |
规范 SMILES |
C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])N2C=CN=C2 |
其他 CAS 编号 |
130482-32-5 |
同义词 |
N-(2-nitro-4-isothiocyanophenyl)imidazole NIPI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



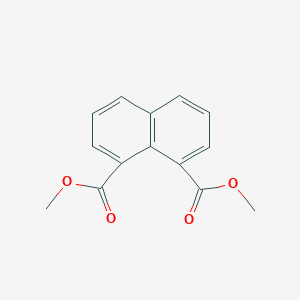
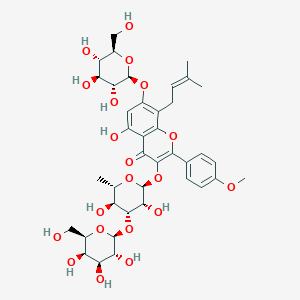
![4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B163062.png)
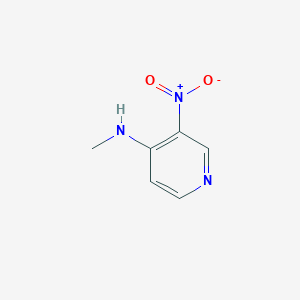
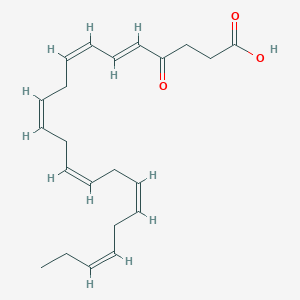
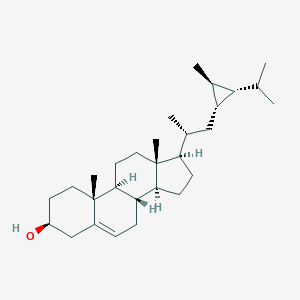

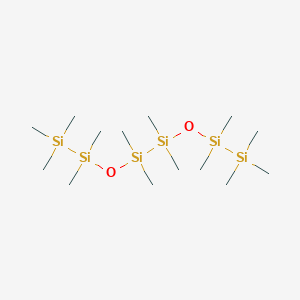



![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)
